molecular formula C8H11N3O2 B8429011 2-Aminopropyl-3-nitropyridine

2-Aminopropyl-3-nitropyridine

Cat. No. B8429011
M. Wt: 181.19 g/mol
InChI Key: XMZKMJXHWXGGHX-UHFFFAOYSA-N
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Patent
US07271270B2

Procedure details

2-aminopropyl-3-nitropyridine (171)(6.3 g, 35 mmol) is dissolved in 100 mL 1/1 ethyl acetate/ethanol in a Parr shaker bottle. Nitrogen is bubbled through the solution for 2 minutes followed by the addition of 10% Pd/C (500 mg). The suspension is hydrogenated on a Parr apparatus under 40 psi of H2 until hydrogen uptake ceased. The suspension is filtered through Celite and the solvent evaporated in vacuo to afford 5.3 g of the 2-aminopropyl-3-aminopyridine (182).
Quantity
6.3 g
Type
reactant
Reaction Step One
[Compound]
Name
1/1
Quantity
100 mL
Type
solvent
Reaction Step One
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:13])[CH2:3][C:4]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][N:5]=1>C(OCC)(=O)C.C(O)C>[NH2:1][CH:2]([CH3:13])[CH2:3][C:4]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.3 g
Type
reactant
Smiles
NC(CC1=NC=CC=C1[N+](=O)[O-])C
Name
1/1
Quantity
100 mL
Type
solvent
Smiles
Name
ethyl acetate ethanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen is bubbled through the solution for 2 minutes
Duration
2 min
ADDITION
Type
ADDITION
Details
followed by the addition of 10% Pd/C (500 mg)
FILTRATION
Type
FILTRATION
Details
The suspension is filtered through Celite
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC(CC1=NC=CC=C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.